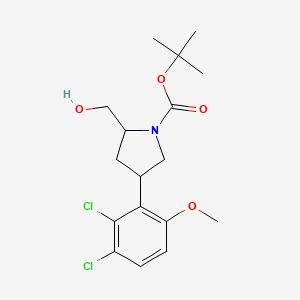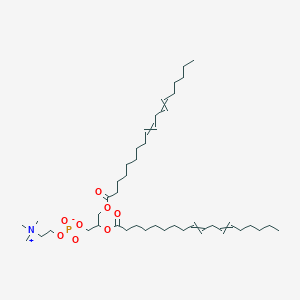![molecular formula C23H23N3O2S B14801500 4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole ring, a sulfonyl group, and a benzylidene aniline moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline typically involves multiple steps, starting with the preparation of the indole ring system. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonylation of the indole ring is achieved by reacting it with a sulfonyl chloride in the presence of a base such as pyridine.
The final step involves the condensation of the sulfonylated indole with 4-(dimethylamino)benzaldehyde under basic conditions to form the desired compound. This step is typically carried out in the presence of a catalyst such as piperidine to facilitate the formation of the benzylidene aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the double bond in the benzylidene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced aromatic compounds.
科学研究应用
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and sulfonyl group can participate in hydrogen bonding and hydrophobic interactions, while the benzylidene aniline moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)benzoic acid
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-2,1,3-benzoxadiazole
Uniqueness
Compared to similar compounds, 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline is unique due to the presence of the benzylidene aniline moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
属性
分子式 |
C23H23N3O2S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
4-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H23N3O2S/c1-25(2)21-11-7-18(8-12-21)17-24-20-9-13-22(14-10-20)29(27,28)26-16-15-19-5-3-4-6-23(19)26/h3-14,17H,15-16H2,1-2H3 |
InChI 键 |
PSWOKSSMQXXIIQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


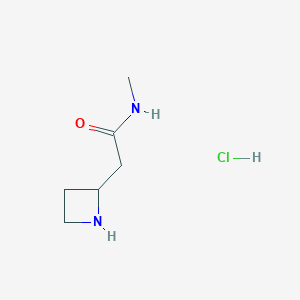
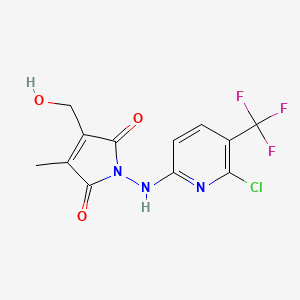

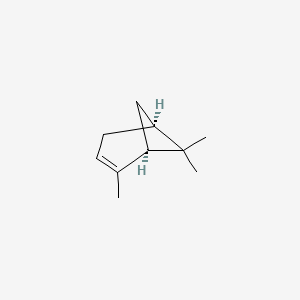
![[2-(2-Aminophenyl)phenyl]-chloro-palladium dicyclohexyl-[3-(2,4,6-triisopropylphenyl)phenyl]phosphane](/img/structure/B14801457.png)
![2-Amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14801466.png)
![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
![2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B14801475.png)
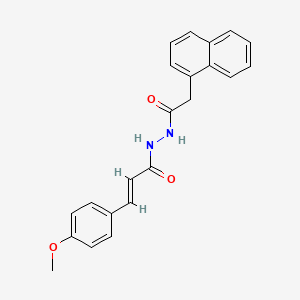
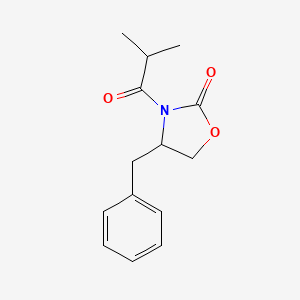

![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)
